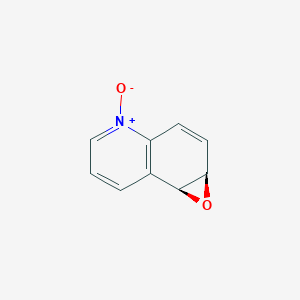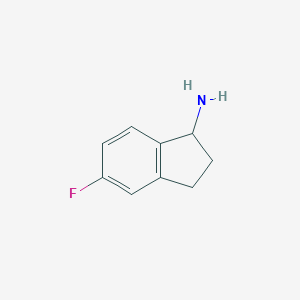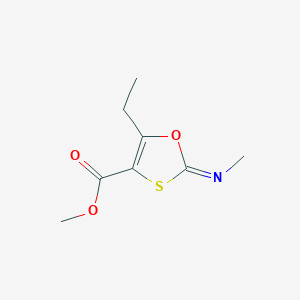
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Effets Biochimiques Et Physiologiques
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several limitations, including its reactivity with nucleophiles, which can make it difficult to work with in certain experiments. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate. One direction is the synthesis of novel Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate derivatives with improved biological activity. Another direction is the study of the mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in more detail, including its interactions with nucleophiles and enzymes. Additionally, the potential applications of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in catalysis and as therapeutic agents should be further explored.
Méthodes De Synthèse
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized using different methods, including the reaction of ethyl isothiocyanate with methyl glyoxylate, the reaction of ethyl isothiocyanate with ethyl oxalate, and the reaction of ethyl isothiocyanate with methyl acrylate. The most commonly used method for synthesizing Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is the reaction of ethyl isothiocyanate with methyl glyoxylate. This method involves the addition of ethyl isothiocyanate to a solution of methyl glyoxylate in dichloromethane, followed by stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used in various scientific research applications, including the synthesis of novel compounds with potential biological activity. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds, including thiazoles, oxazoles, and thiadiazoles. These compounds have been studied for their potential applications as antimicrobial, antifungal, and anticancer agents. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and as therapeutic agents.
Propriétés
Numéro CAS |
145627-56-1 |
|---|---|
Nom du produit |
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
Clé InChI |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
SMILES canonique |
CCC1=C(SC(=NC)O1)C(=O)OC |
Synonymes |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
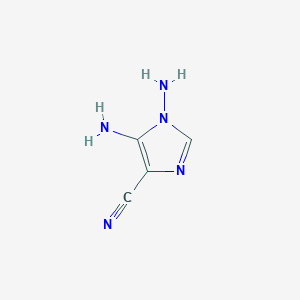
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
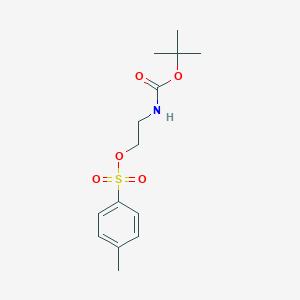
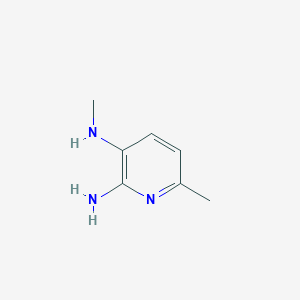
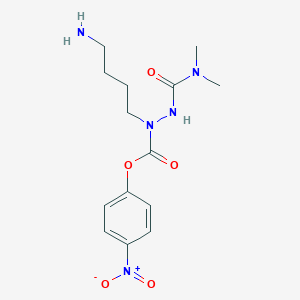
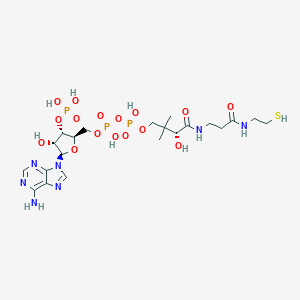
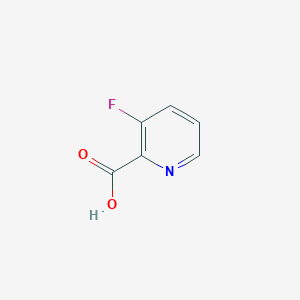
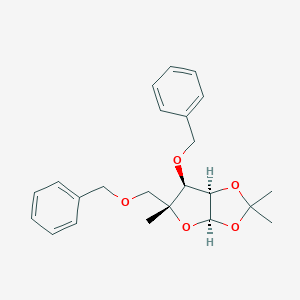
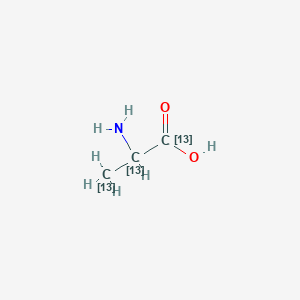
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
